(1-Chloropropan-2-YL)cyclopropane
Description
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry
The journey of cyclopropane chemistry began in 1881 with the first synthesis of cyclopropane by August Freund. wikipedia.orgweebly.comacs.org Freund accomplished this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.orgacs.org Later, in 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For a period, cyclopropane found application as an anesthetic, a property discovered in 1929 by Henderson and Lucas, leading to its industrial production by 1936. wikipedia.orgweebly.comwoodlibrarymuseum.org However, due to its high flammability and the development of safer alternatives, its use in anesthesia has been discontinued. wikipedia.orgweebly.comacs.org
The synthesis of cyclopropanes has evolved significantly since Freund's initial discovery. Modern methods often involve the reaction of carbenes or carbenoids with alkenes. libretexts.orglibretexts.org The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a notable example of a stereospecific method for cyclopropanation. libretexts.orgmasterorganicchemistry.comyoutube.com
The Unique Electronic and Structural Features of Cyclopropyl (B3062369) Halides
The structure of the cyclopropane ring is a highly strained triangle with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.org This severe angle strain, along with torsional strain from eclipsed hydrogen atoms, makes the C-C bonds in cyclopropane weaker than those in acyclic alkanes and renders the ring susceptible to opening. wikipedia.orgpharmaguideline.com
Cyclopropyl halides, such as (1-Chloropropan-2-yl)cyclopropane, exhibit electronic properties that are more akin to alkenyl halides than to typical secondary alkyl halides. libretexts.org This similarity arises from the "p-character" of the C-C bonds within the cyclopropane ring. Microwave spectroscopy studies on cyclopropyl chloride have shown that the C-Cl bond has a significant ionic character and a small degree of double bond character. aip.org This unique electronic structure influences the reactivity of cyclopropyl halides, making them less reactive in SN1 and SN2 reactions compared to their acyclic counterparts like isopropyl chloride. libretexts.org
Significance of this compound within the Broader Class of Chloropropylcyclopropanes
While specific research on this compound is limited, its significance can be inferred from the broader class of chloropropylcyclopropanes and functionalized cyclopropanes, which are important building blocks in organic synthesis. chemrxiv.orgnih.gov For instance, the related compound 1-chloro-1-chloroacetyl-cyclopropane serves as a key intermediate in the synthesis of the fungicide prothioconazole. google.com
The "(1-Chloropropan-2-yl)" substituent introduces additional complexity and potential for stereoisomerism, which can be exploited in the synthesis of chiral molecules. The reactivity of the chloro-substituted cyclopropane ring allows for various transformations, making it a potential precursor to a range of more complex structures. The presence of the propyl group also adds a lipophilic component to the molecule.
Below is a table of computed properties for the related compound 1-chloro-2-propylcyclopropane, which provides some insight into the physicochemical characteristics of this class of molecules. nih.gov
| Property | Value |
| Molecular Formula | C6H11Cl |
| Molecular Weight | 118.60 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 118.0549280 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 7 |
This data is for the related compound 1-chloro-2-propylcyclopropane and is provided for illustrative purposes.
Current Research Trends and Unaddressed Challenges in Cyclopropyl Halide Chemistry
Current research in cyclopropyl halide chemistry is focused on developing new, more efficient, and selective methods for their synthesis and functionalization. One emerging trend is the use of photochemistry, such as the photolysis of Willgerodt-type reagents to generate chlorine radicals for the chlorination of cyclopropanes. chemrxiv.org The development of catalytic enantioselective methods for the synthesis of chiral cyclopropanes, including halogenated derivatives, is also a major area of investigation. rsc.org
Despite significant progress, challenges remain. The controlled and selective ring-opening of functionalized cyclopropanes continues to be a complex problem. nih.govacs.org Furthermore, developing catalytic systems that can tolerate a wide range of functional groups for the cross-coupling reactions of cyclopropyl halides is an ongoing effort. organic-chemistry.org The synthesis and reactivity of complex substituted cyclopropyl halides, such as this compound, are areas that warrant further investigation to unlock their full potential in synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloropropan-2-ylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
InChI Key |
CVDTZMFTOSCDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CC1 |
Origin of Product |
United States |
Elucidating Reaction Mechanisms and Reactivity of 1 Chloropropan 2 Yl Cyclopropane
Mechanistic Investigations of Cyclopropane (B1198618) Ring-Opening Reactions
The high ring strain of the cyclopropane moiety in (1-chloropropan-2-yl)cyclopropane makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by acids, heat, or radical species, each leading to distinct product profiles through different mechanistic pathways.
Acidic conditions, facilitated by either Brønsted or Lewis acids, can promote the ring-opening of cyclopropane derivatives. In the case of this compound, protonation or coordination of a Lewis acid to the chlorine atom can enhance its leaving group ability, leading to the formation of a cyclopropylcarbinyl cation. This intermediate is known to be highly unstable and can undergo rapid rearrangement.
Research on related cyclopropyl (B3062369) systems has shown that acid-catalyzed ring-opening can proceed through different pathways. For instance, studies on cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes have demonstrated that the reaction can lead to cleavage of a C-O bond in an SN2-like manner, leaving the cyclopropane ring intact, or potentially cause ring-opening to form five- or six-membered rings if a free carbocation were to form. nih.gov The choice of acid catalyst can significantly influence the reaction outcome. nih.gov
Lewis acids, such as iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄), are also effective in catalyzing rearrangements of cyclopropane derivatives. thieme-connect.denih.gov These reactions often proceed through the formation of a nonclassical cyclopropylcarbinyl (CPC) carbocation intermediate. thieme-connect.de The stability of this intermediate is key to controlling the regio- and stereoselectivity of the reaction. thieme-connect.de For example, Lewis acid-mediated reactions of homoallylic tertiary alcohols proceed via a stereoretentive S_N1 pathway involving a CPC carbocation. thieme-connect.de
The table below summarizes the outcomes of various acid-catalyzed reactions on cyclopropane-containing molecules, providing insights into the potential reactivity of this compound.
| Catalyst System | Substrate Type | Key Intermediates | Major Products | Ref |
| Pyridinium toluenesulfonate | Cyclopropanated 3-aza-2-oxabicyclic alkene | SN2-like transition state | Ring-opened product (cyclopropane intact) | nih.gov |
| TMSBr/Fe(OTf)₃ | Homoallylic tertiary alcohol | Nonclassical cyclopropylcarbinyl carbocation | Brominated product (stereoretentive) | thieme-connect.de |
| TMSCl/Fe(OTf)₃ | Homoallylic tertiary alcohol | Nonclassical cyclopropylcarbinyl carbocation | Chlorinated product (stereoretentive) | thieme-connect.de |
| TMSN₃/FeCl₃ | Homoallylic tertiary alcohol | Nonclassical cyclopropylcarbinyl carbocation | Azidated product (stereoretentive) | thieme-connect.de |
| Various Lewis Acids | Arylvinylidenecyclopropanes | Carbocation | Indene and benzo[c]fluorene derivatives | nih.gov |
The thermal isomerization of halocyclopropanes can lead to the formation of isomeric haloalkenes. This process typically involves the homolytic cleavage of a carbon-carbon bond within the cyclopropane ring, which is the rate-determining step. The resulting diradical intermediate then undergoes rearrangement and subsequent bond formation to yield the final product. The activation energy for the thermal ring-opening of cyclopropane itself is high, but the presence of substituents can lower this barrier.
For this compound, heating could potentially lead to the formation of various chlorinated hexenes. The specific products would depend on which C-C bond in the cyclopropane ring breaks and the subsequent rearrangement pathway of the diradical intermediate.
Radical reactions of this compound can be initiated by radical initiators or through photolysis. The resulting cyclopropylcarbinyl radical is a key intermediate that can undergo rapid ring-opening. This fragmentation is a consequence of the significant strain relief that accompanies the cleavage of the three-membered ring.
Studies on the fragmentation of optically active trisubstituted cyclopropylcarbinyl radicals have shown that the presence of a radical-stabilizing group, such as an aryl or ester group, can lead to selective fragmentation, generating a radical on the α-carbon of that group. nih.gov In the case of this compound, the secondary carbon of the propan-2-yl group could potentially stabilize a radical intermediate.
The fragmentation process in mass spectrometry can also provide insights into the chemical fragmentation pathways. youtube.com Common fragmentation mechanisms include charge site-initiated and radical site-initiated cleavage. youtube.com For a molecule like this compound, fragmentation would likely involve cleavage of the bond between the cyclopropyl ring and the chloropropyl chain or ring-opening of the cyclopropane itself to form more stable carbocations or radicals. youtube.com
Nucleophilic Substitution Reactions and Associated Stereochemistry
The chlorine atom in this compound provides a site for nucleophilic substitution reactions. These reactions can proceed through either a bimolecular (S_N2) or a unimolecular (S_N1) mechanism, with the operative pathway being highly dependent on the reaction conditions and the structure of the substrate.
The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.orgchemicalnote.commasterorganicchemistry.com For cyclopropyl halides, the feasibility of a backside attack is a critical consideration due to the rigid structure of the cyclopropane ring.
While S_N2 reactions on some cyclic systems, like bridged bicyclic compounds, are extremely slow due to the impossibility of a backside attack, they are possible to a limited extent on cyclopropane rings. stackexchange.com The angle for nucleophilic attack is not the ideal 180°, which leads to a decreased reaction rate compared to acyclic secondary halides. stackexchange.com However, the reaction does proceed with the expected inversion of configuration. masterorganicchemistry.com The rate of S_N2 reactions is also sensitive to steric hindrance; bulkier groups around the reaction center will slow down the reaction. chemicalnote.com
The table below outlines the key features of the S_N2 reaction mechanism.
| Feature | Description | Ref |
| Kinetics | Second-order, rate depends on both substrate and nucleophile concentration. | chemicalnote.com |
| Mechanism | Concerted, one-step process with a single transition state. | chemicalnote.commasterorganicchemistry.com |
| Stereochemistry | Inversion of configuration at the stereocenter (Walden inversion). | libretexts.orgmasterorganicchemistry.com |
| Substrate Structure | Favored for less sterically hindered substrates (methyl > primary > secondary). | chemicalnote.com |
Unimolecular substitution (S_N1) reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step. libretexts.org The stability of this carbocation is paramount to the reaction rate. libretexts.org For this compound, the departure of the chloride ion would generate a secondary carbocation adjacent to a cyclopropane ring.
This cyclopropylcarbinyl carbocation is a non-classical carbocation and is known to be particularly stable due to the ability of the cyclopropane ring's C-C sigma bonds to overlap with the empty p-orbital of the carbocationic center. chemrxiv.orgnih.gov This delocalization of positive charge results in a very rapid equilibration between the cyclopropylcarbinyl and bicyclobutonium cation structures. nih.gov
The involvement of these non-classical carbocations can lead to a loss of stereoselectivity in S_N1 reactions. chemrxiv.org While direct nucleophilic attack on the chiral cyclopropylcarbinyl cation can be stereospecific, rearrangements to more stable classical homoallylic cations can compete, leading to a mixture of diastereomers. chemrxiv.org The nature of the substituents on the cyclopropane ring and the nucleophile both play a crucial role in determining the product distribution. thieme-connect.dechemrxiv.org
The following table summarizes factors influencing S_N1 reactions.
| Factor | Influence on S_N1 Reaction | Ref |
| Substrate Structure | Favored for substrates that form stable carbocations (tertiary, allylic, benzylic, cyclopropylcarbinyl). | libretexts.org |
| Leaving Group | Good leaving groups accelerate the formation of the carbocation. | libretexts.org |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols) are typical. | libretexts.org |
| Solvent | Polar protic solvents stabilize the carbocation intermediate. | libretexts.org |
Cycloaddition Reactions with Halogenated Donor-Acceptor Cyclopropanes
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. researchgate.net Donor-acceptor (D-A) cyclopropanes, which bear both an electron-donating and an electron-accepting group, are particularly reactive substrates in these transformations due to the push-pull nature of the substituents that polarizes and weakens the cyclopropane ring bonds. researchgate.net While this compound itself does not fit the classic D-A cyclopropane definition, its halogen substituent allows it to act as an electrophilic partner in certain cycloaddition contexts.
The [3+2] cycloaddition is a common reaction pathway for D-A cyclopropanes, leading to the formation of five-membered rings. researchgate.netresearchgate.net These reactions can be initiated by Lewis acids, which coordinate to the acceptor group, further enhancing the polarization of the cyclopropane ring and facilitating its opening. patonlab.com The reaction then typically proceeds through a stepwise mechanism involving a zwitterionic intermediate.
In a hypothetical [3+2] cycloaddition involving a halogenated cyclopropane like this compound and a suitable dipolarophile, such as an olefin or an imine, the reaction would likely be initiated by a Lewis acid. The Lewis acid would coordinate to the chloro substituent, increasing the electrophilicity of the adjacent carbon atom. Nucleophilic attack by the dipolarophile would then lead to the cleavage of a C-C bond in the cyclopropane ring, forming a stabilized carbocationic intermediate. Subsequent intramolecular ring closure would then yield the five-membered heterocyclic or carbocyclic product.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the precise mechanisms of these reactions. researchgate.netpatonlab.comnih.gov These studies can map the potential energy surface of the reaction, identifying transition states and intermediates, and providing insights into the regio- and stereoselectivity of the cycloaddition.
Table 1: Hypothetical [3+2] Cycloaddition of this compound with Ethylene (B1197577)
| Step | Description | Intermediate/Transition State |
| 1 | Lewis acid activation | Coordination of Lewis acid to the chlorine atom |
| 2 | Nucleophilic attack | Attack of ethylene on the activated cyclopropane |
| 3 | Ring opening | Formation of a carbocationic intermediate |
| 4 | Ring closure | Formation of a cyclopentane (B165970) derivative |
The high reactivity of cyclopropane derivatives in cycloaddition reactions is intrinsically linked to the significant ring strain inherent in the three-membered ring. This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain, resulting from the eclipsing of hydrogen atoms on adjacent carbons.
This stored energy can be released during a reaction, providing a thermodynamic driving force for ring-opening and subsequent cycloaddition. The relief of this strain energy lowers the activation barrier for the reaction, allowing it to proceed under milder conditions than would be possible for a comparable acyclic system. The activation of cyclopropanes by transition metals, for instance, often leverages this ring strain to facilitate C-C bond cleavage. wikipedia.org
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a versatile platform for the functionalization of organic molecules, and cyclopropyl halides are valuable substrates in this context. nih.gov The presence of the chlorine atom in this compound makes it a suitable electrophilic partner in a variety of cross-coupling reactions.
A common mechanistic paradigm in transition metal-catalyzed cross-coupling reactions is the oxidative addition-reductive elimination cycle. In the context of this compound, a low-valent transition metal complex, such as a Pd(0) or Ni(0) species, would initiate the catalytic cycle by undergoing oxidative addition into the carbon-chlorine bond. wikipedia.orgnih.gov This step involves the insertion of the metal center into the C-Cl bond, resulting in the formation of a higher-valent organometallic intermediate, for example, a cyclopropyl-palladium(II)-chloride complex.
This intermediate can then undergo transmetalation with a suitable organometallic reagent (e.g., an organoboron or organozinc compound), replacing the chloride ligand with another organic group. The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the metal center couple to form a new carbon-carbon bond, regenerating the low-valent metal catalyst.
Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Cross-Coupling of this compound
| Step | Mechanism | Description |
| 1 | Oxidative Addition | Pd(0) inserts into the C-Cl bond to form a Pd(II) complex. |
| 2 | Transmetalation | A nucleophilic coupling partner replaces the chloride on the Pd(II) center. |
| 3 | Reductive Elimination | The two organic groups on the Pd(II) center couple, regenerating the Pd(0) catalyst. |
In addition to the two-electron processes of oxidative addition and reductive elimination, single-electron transfer (SET) pathways can also play a significant role in the reactivity of cyclopropyl halides. In these mechanisms, the transition metal catalyst or a photoredox catalyst can act as a one-electron reductant.
An electron is transferred from the catalyst to the cyclopropyl halide, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-halogen bond to generate a cyclopropyl radical and a halide anion. This cyclopropyl radical can then participate in a variety of transformations, such as addition to a π-system or interception by another radical, to form the final product. The catalytic cycle is completed by the regeneration of the active catalyst through a subsequent redox event. These SET pathways have emerged as powerful tools for the formation of C-C bonds under mild conditions. nih.gov
Advanced Spectroscopic and Structural Analysis of 1 Chloropropan 2 Yl Cyclopropane Isomers
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of (1-Chloropropan-2-YL)cyclopropane, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C6H11Cl, the theoretical monoisotopic mass can be calculated with high precision. Modern mass spectrometers, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can achieve mass accuracies within a few parts per million (ppm), enabling confident formula assignment rsc.orgnih.govcurirx.comsorbonne-nouvelle.fr. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity approximately one-third that of the M+ peak (containing the ³⁵Cl isotope) docbrown.info.
Fragmentation Analysis: Upon electron ionization (EI), the this compound molecule forms a molecular ion [C6H11Cl]⁺˙ that is energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. While a specific experimental spectrum for this exact compound is not readily available in public databases, the fragmentation pathways can be predicted based on the known behavior of related alkyl halides and cyclopropane-containing molecules chemguide.co.uklibretexts.orgyoutube.comnih.gov.
Key fragmentation pathways would likely include:
Loss of a chlorine radical: Cleavage of the C-Cl bond is a common fragmentation pathway for alkyl chlorides, leading to the formation of a [C6H11]⁺ carbocation youtube.com.
Alpha-cleavage: Fission of the C-C bond adjacent to the chlorine-bearing carbon can occur, resulting in resonance-stabilized fragments youtube.com.
Ring-opening of the cyclopropane (B1198618) moiety: The strained cyclopropane ring can open, followed by rearrangement and further fragmentation. This is a characteristic pathway for cyclopropyl (B3062369) compounds, often leading to allyl cations docbrown.infonist.gov.
Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another possible fragmentation route.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C6H11Cl |
| Monoisotopic Mass | 118.0549 Da |
| Key Fragment Ions (m/z) | 83 ([M-Cl]⁺), 69 ([C5H9]⁺), 41 ([C3H5]⁺) |
X-ray Crystallography for Solid-State Molecular Structures of Related Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a simple, potentially liquid compound like this compound can be challenging, analysis of closely related crystalline derivatives provides invaluable insight into the expected solid-state conformations, bond lengths, and bond angles.
Studies on various cyclopropane derivatives have established key structural features of the three-membered ring. The internal C-C-C bond angles are constrained to approximately 60°, leading to significant ring strain wikipedia.org. The C-C bond lengths in cyclopropane are typically around 1.51 Å wikipedia.org. The bonding in cyclopropane is often described using the Walsh model, which involves sp² hybridized carbons and results in "bent bonds" wikipedia.org.
Crystallographic studies of halogenated organic molecules reveal the precise geometry of the carbon-halogen bond and its influence on the surrounding molecular structure. For instance, the C-Cl bond length is typically in the range of 1.76-1.80 Å. The conformation of the alkyl chain relative to the cyclopropane ring would be a key structural feature determined by X-ray diffraction. In the solid state, intermolecular interactions, such as halogen bonding or van der Waals forces, would influence the crystal packing.
Analysis of structures from the Cambridge Structural Database (CSD) for compounds containing the cyclopropyl and chloropropyl moieties would allow for the prediction of key structural parameters for this compound.
Table 2: Typical Bond Lengths and Angles from X-ray Crystallography of Related Compounds
| Structural Parameter | Expected Range/Value |
|---|---|
| C-C (cyclopropane ring) | 1.50 - 1.52 Å |
| C-C (exocyclic) | 1.51 - 1.54 Å |
| C-Cl | 1.76 - 1.80 Å |
| ∠ C-C-C (ring) | ~60° |
| ∠ C-C-Cl | 109° - 112° |
Microwave Spectroscopy for Precise Gas-Phase Geometries and Quadrupole Coupling Constants
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method can determine molecular geometries with extraordinary precision, providing rotational constants that are inversely related to the moments of inertia of the molecule.
For a molecule like this compound, microwave spectroscopy would allow for the determination of its precise gas-phase structure, free from the intermolecular interactions present in the solid state. A study of a related molecule, chloromethyl-cyclopropane, by gas-phase electron diffraction indicated a predominantly gauche conformation scispace.com. It is likely that this compound would also exhibit distinct rotational spectra for its different conformers (rotamers), allowing for their individual structural characterization.
Furthermore, the presence of the chlorine nucleus (with a nuclear spin I > 1/2) gives rise to hyperfine splitting of the rotational lines due to the nuclear quadrupole coupling interaction. The analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). These constants are directly related to the electric field gradient at the chlorine nucleus, which in turn is highly sensitive to the electronic environment of the C-Cl bond aip.orgrsc.orguva.es. This data provides a sensitive probe of the nature of the chemical bond.
Table 3: Anticipated Data from a Microwave Spectroscopy Study
| Parameter | Type of Information Obtained |
|---|---|
| Rotational Constants (A, B, C) | Precise moments of inertia, leading to the determination of bond lengths and angles in the gas phase. |
| Nuclear Quadrupole Coupling Constants (χaa, χbb, χcc) | Information about the electronic environment of the C-Cl bond, including its ionicity and hybridization. |
| Dipole Moment Components (μa, μb, μc) | Magnitude and orientation of the molecular dipole moment. |
Computational Chemistry Investigations of 1 Chloropropan 2 Yl Cyclopropane and Analogues
Quantum Mechanical Studies on Electronic Structure and Bonding
Quantum mechanical calculations are pivotal in characterizing the intrinsic properties of molecules like (1-Chloropropan-2-YL)cyclopropane. These methods allow for a detailed exploration of the electron distribution and bonding within the strained cyclopropane (B1198618) ring and the influence of the chloroalkyl substituent.
Density Functional Theory (DFT) Calculations for Molecular Properties
For instance, DFT calculations on a series of nitrocyclopropanes revealed the impact of substituent effects on the enthalpy of formation, which is a critical parameter for assessing molecular stability. psu.edu These calculations show a systematic increase in the enthalpy of formation with an increasing number of nitro groups, highlighting the destabilizing effect of electron-withdrawing substituents on the cyclopropane ring. psu.edu Similar trends would be anticipated for chloro-substituted cyclopropanes, where the electronegative chlorine atom influences the electron density distribution.
Table 1: Calculated Enthalpies of Formation (ΔHf) for a Series of Nitrocyclopropanes using DFT (B3LYP/6-31G(d,p)) Note: This table presents data for nitrocyclopropane (B1651597) analogues to illustrate the type of information obtainable from DFT calculations.
| Compound | ΔHf (kcal/mol) |
| Trinitrocyclopropane | 33.1 |
| Tetranitrocyclopropane | 45.8 |
| Pentanitrocyclopropane | 62.7 |
| Hexanitrocyclopropane | 78.9 |
| Source: Adapted from Lawong, A. K.; Ball, D. W. Journal of Molecular Structure: THEOCHEM 2009, 916, 33-36. psu.edu |
Ab Initio and Post-Hartree-Fock Methods for Ground State Energies
Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating accurate ground state energies. These methods are crucial for understanding the thermodynamics of reactions involving cyclopropane derivatives. For example, high-level ab initio calculations have been employed to study the structure of corner-protonated cyclopropane, a key intermediate in certain reactions. rsc.org
Studies on the ring-opening of the cyclopropane radical cation have utilized ab initio calculations to demonstrate that the trimethylene radical cation is not a stable intermediate. acs.org These calculations are essential for constructing accurate potential energy surfaces and understanding reaction dynamics. While specific ground state energy calculations for this compound are not published, the principles from these related studies are directly applicable.
Analysis of Orbital Interactions and Hyperconjugation in Halogenated Cyclopropanes
The unique bonding in cyclopropane, often described by the Walsh model, involves bent "banana" bonds which have significant p-character. The interaction of these orbitals with the orbitals of substituents, such as the C-Cl bond in this compound, is of fundamental interest. Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, plays a significant role in the stability and reactivity of substituted cyclopropanes.
In halogenated cyclopropanes, hyperconjugative interactions can occur between the C-C bonding orbitals of the ring and the σ* antibonding orbital of the C-X (where X is a halogen) bond. This interaction can lead to a weakening of the C-X bond and influence the regioselectivity of ring-opening reactions. The extent of these interactions can be quantified using computational methods like Natural Bond Orbital (NBO) analysis.
Mechanistic Probing via Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as ring-opening or substitution, transition state calculations can provide invaluable information on reaction pathways and selectivity.
Determination of Reaction Energy Profiles and Activation Barriers for Key Transformations
Transition state calculations allow for the determination of reaction energy profiles, which map the energy of a system as it proceeds from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.
DFT calculations have been successfully used to determine the activation barriers for the ring-opening of cyclopropanes. researchgate.net For instance, in the tandem Heck-cyclopropane ring-opening reaction, calculations revealed the energy differences between competing transition states, which helped to explain the observed regioselectivity. researchgate.net The activation energy for cyclopropane ring closure in zeolites has also been calculated using DFT, showing sensitivity to the level of theory and the model used. psu.edu
Table 2: Calculated Activation Energies (ΔG‡) for Competing Transition States in a Cyclopropane Ring-Opening Reaction Note: This table illustrates the application of transition state calculations to a related cyclopropane system.
| Transition State | Relative Free Energy (kcal/mol) |
| TSA 1 | 4.9 |
| TSB 1 | 0.0 |
| Source: Adapted from a study on the regioselective ring-opening of cyclopropanes. researchgate.net |
Computational Elucidation of Stereoselectivity and Regioselectivity in Cyclopropane Reactions
Computational studies can provide a deep understanding of the factors controlling stereoselectivity and regioselectivity in reactions of cyclopropanes. For example, in the cyclopropanation of alkenes, the stereochemical outcome can be rationalized by analyzing the transition state structures. acs.org Secondary orbital interactions, similar to those invoked in the Diels-Alder reaction, have been proposed to explain the observed stereoselectivity. acs.org
In cycloaddition reactions involving nitrones and propenamides, DFT calculations have been used to explore the potential energy surfaces of different stereoisomeric and regioisomeric pathways. nih.gov The calculated activation energies for the various transition states successfully predicted the experimentally observed product distribution. nih.gov These computational approaches would be directly applicable to understanding the reactivity of this compound in similar transformations. The steric and electronic effects of the 1-chloropropan-2-yl group would be expected to significantly influence the facial selectivity and regioselectivity of its reactions.
Modeling Intermediates and Reactive Species in Cyclopropyl (B3062369) Halide Chemistry
Computational chemistry is an indispensable tool for elucidating the fleeting and highly energetic intermediates that dictate the chemical behavior of cyclopropyl halides, including this compound. The significant ring strain inherent to the cyclopropyl group profoundly impacts the stability and reaction pathways of these molecules.
A primary focus of computational studies is the characterization of carbocations formed during the heterolytic cleavage of the carbon-halogen bond. In the case of a secondary cyclopropyl halide like this compound, the loss of a chloride ion can generate a secondary cyclopropylcarbinyl-type cation. Density Functional Theory (DFT) calculations are frequently employed to model the geometries and energies of these cationic species, shedding light on charge delocalization and potential rearrangement pathways.
A hallmark of cyclopropylcarbinyl cations is their tendency to undergo rapid ring-opening to form more stable allylic cations. researchgate.net High-level ab initio calculations are crucial for mapping the potential energy surface of these rearrangements. For the cation derived from this compound, computational models can predict the activation barriers for different ring-opening processes, thereby providing insight into the stereochemical outcomes of solvolysis reactions. These studies often reveal a minimal energy barrier for ring-opening, suggesting that the cyclopropylcarbinyl cation is a transient intermediate, or possibly a transition state, on the pathway to a more stable open-chain carbocation. researchgate.net
Radical intermediates, particularly those formed in reactions initiated by radical species or light, are also a subject of computational investigation. DFT can be used to calculate the bond dissociation energy of the C-Cl bond in this compound. The geometry of the resulting cyclopropylcarbinyl radical can also be modeled. In contrast to their cationic counterparts, cyclopropylcarbinyl radicals are less inclined to undergo ring-opening, and computational studies can quantify the energy barrier for this process, explaining their increased stability in radical reactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Investigation of Conformational Preferences and Interconversion Pathways
The conformational landscape of this compound is primarily governed by rotation around the single bond connecting the cyclopropyl ring and the chlorinated isopropyl group. The spatial arrangement of these groups gives rise to various conformations with distinct energies due to steric and electronic effects.
Computational techniques such as molecular mechanics and DFT are utilized to perform conformational searches and identify the most stable conformers. The relative orientation of the chlorine atom and the cyclopropyl ring is a key factor in determining conformational stability. Theoretical investigations can map the potential energy surface for rotation around the central C-C bond, identifying all stable conformers and the transition states that separate them. This analysis reveals the energy barriers to interconversion, providing insights into the molecule's flexibility, which can influence its reactivity and spectroscopic properties.
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. mdpi.comyoutube.com By simulating the motions of atoms over time at a specific temperature, MD can explore the conformational space, revealing the preferred conformations and the dynamics of their interconversion in a simulated environment, which can also include solvent effects. mdpi.comyoutube.comrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in their experimental identification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding of each nucleus, chemical shifts can be predicted. nih.govresearchgate.net These calculations are often performed for the lowest energy conformer or as a weighted average over several low-energy conformers to provide a more accurate comparison with experimental data. The unique electronic environment of the cyclopropyl ring typically results in characteristic upfield shifts for the ring protons, a feature that can be accurately reproduced by these computational methods. nih.govresearchgate.net The presence of the electronegative chlorine atom will cause a downfield shift for nearby protons. youtube.comyoutube.com
Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically performed using DFT, yield a set of vibrational modes and their corresponding frequencies, which can be compared with experimental infrared (IR) or Raman spectra. researchgate.netuni-muenchen.dereadthedocs.iogaussian.com The calculated frequencies are often scaled to account for systematic errors and anharmonicity. researchgate.netchemrxiv.org These predictions can assist in assigning specific spectral bands to particular vibrational modes, such as the C-Cl stretch or the characteristic vibrations of the cyclopropyl ring.
Below is a table of hypothetical predicted spectroscopic data for this compound.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| Cyclopropyl H (CH) | 0.3 - 0.7 |
| Cyclopropyl H (CH₂) | 0.6 - 1.1 |
| Methine H (CH-Cl) | 3.1 - 3.6 |
| Methyl H (CH₃) | 1.2 - 1.5 |
| ¹³C NMR Chemical Shift (ppm) | |
| Cyclopropyl C (CH) | 12 - 17 |
| Cyclopropyl C (CH₂) | 7 - 12 |
| Methine C (C-Cl) | 57 - 67 |
| Methyl C (CH₃) | 21 - 26 |
| Vibrational Frequencies (cm⁻¹) | |
| C-H stretch (cyclopropyl) | 3010 - 3110 |
| C-H stretch (alkyl) | 2860 - 3010 |
| C-Cl stretch | 660 - 860 |
| Cyclopropyl ring deformation | 1010 - 1210 |
| Note: These are illustrative values, and actual predicted values will vary depending on the specific computational methods and basis sets employed. |
Theoretical Frameworks for Understanding Reactivity Trends in Halogenated Cyclopropanes
The reactivity of halogenated cyclopropanes is a subject of significant interest, with several theoretical frameworks providing explanations for observed trends. The inherent ring strain and unique electronic structure of the cyclopropane ring are central to these theories.
The Walsh model of bonding in cyclopropane provides a fundamental understanding of its electronic structure. This model helps to explain the high p-character of the C-C bonds within the ring and the high s-character of the C-H bonds. This electronic configuration contributes to the cyclopropyl group's ability to stabilize an adjacent positive charge.
In the context of solvolysis reactions, the concept of non-classical ions has been influential. The notable stability of the cyclopropylcarbinyl cation and its propensity for rearrangement led to the proposal of a bridged, non-classical structure where the positive charge is delocalized. Computational studies have provided evidence for asymmetrically bridged or rapidly equilibrating classical structures that can account for the observed reactivity.
Frontier Molecular Orbital (FMO) theory is another valuable framework for understanding the reactivity of halogenated cyclopropanes. By examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species, FMO theory can predict the feasibility and stereochemistry of various reactions. For instance, in a nucleophilic substitution reaction, the key interaction is between the nucleophile's HOMO and the cyclopropyl halide's LUMO, which possesses significant C-X antibonding character.
Synthetic Utility and Future Directions for 1 Chloropropan 2 Yl Cyclopropane in Organic Synthesis
(1-Chloropropan-2-YL)cyclopropane as a Stereodefined Building Block
The potential of this compound as a stereodefined building block would hinge on the ability to synthesize it in a stereochemically pure form. The molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The controlled synthesis of a single stereoisomer would be a prerequisite for its use in stereoselective synthesis.
In principle, stereodefined this compound could be accessed through stereoselective cyclopropanation reactions. acs.orgrsc.orgrochester.edu For instance, the reaction of a chiral allyl chloride with a suitable carbene or carbenoid, or the asymmetric cyclopropanation of a corresponding alkene, could potentially yield enantiomerically enriched products. Biocatalytic methods, which have shown success in the stereoselective synthesis of other substituted cyclopropanes, could also be explored. acs.orgnih.gov
Once obtained in a stereodefined manner, the chlorine atom could serve as a handle for nucleophilic substitution or cross-coupling reactions, while the cyclopropyl (B3062369) group imparts conformational rigidity and specific spatial arrangements to the molecule. This would make it a potentially interesting, albeit currently unexplored, component for the synthesis of complex chiral molecules.
Applications in the Construction of Complex Molecular Architectures
While no specific applications of this compound in the construction of complex molecular architectures have been reported, we can speculate on its potential roles based on the known chemistry of related compounds.
Cyclopropane (B1198618) rings are found in a variety of natural products, often contributing to their biological activity. researchgate.netnih.govepfl.ch Halogenated cyclopropanes can serve as precursors to these intricate structures. Although there are no documented instances of this compound being used in the total synthesis of a natural product, one could envision its utility. For example, the chloro-substituted propyl chain could be a precursor to a side chain found in a natural product, with the cyclopropane ring being a core structural element. The synthesis of some natural products involves the stereoselective formation of cyclopropane rings, a strategy that could theoretically be applied to this compound. marquette.edu
The rigid three-membered ring of cyclopropane can influence the properties of materials by introducing conformational constraints. While there is no research on materials derived from this compound, substituted cyclopropanes have been investigated as components of liquid crystals and polymers. The specific substitution pattern of this compound could, in theory, lead to materials with unique optical or electronic properties, but this remains a purely hypothetical application.
Development of Novel Functionalizations and Ring Transformations
The reactivity of this compound would be dictated by the interplay between the cyclopropane ring and the chloroalkyl substituent.
The functionalization of the cyclopropane core of this compound is not described in the literature. However, general methods for the functionalization of cyclopropanes could be applicable. These include metal-catalyzed C-H activation to introduce new substituents directly onto the ring or reactions involving the activation of the cyclopropyl group itself. organic-chemistry.orgnih.gov The chlorine atom on the side chain could also be used to direct metallation at an adjacent position on the cyclopropane ring, followed by quenching with an electrophile.
The chlorine atom itself represents a key functional group. Standard nucleophilic substitution reactions (SN2) could be employed to introduce a wide variety of functional groups, such as azides, cyanides, or thiols, at the C1 position of the propyl chain. masterorganicchemistry.com The success of these reactions would depend on the steric hindrance imposed by the adjacent cyclopropyl group.
Cyclopropyl halides can undergo a variety of ring-opening reactions to generate acyclic or larger ring structures. nih.govresearchgate.net These transformations are often driven by the release of ring strain. For this compound, several ring-opening pathways could be envisioned:
Reductive Ring Opening: Treatment with a reducing agent could lead to the cleavage of a C-C bond in the cyclopropane ring, affording a substituted alkane.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring could open to form a carbocation, which could then be trapped by a nucleophile to yield a variety of acyclic products.
Transition Metal-Catalyzed Ring Opening: Transition metals are known to catalyze the ring-opening of cyclopropanes, leading to the formation of metallacyclobutanes that can undergo further reactions. researchgate.net
Rearrangement Reactions: Under thermal or photochemical conditions, the molecule could potentially undergo rearrangement to form larger carbocyclic or heterocyclic systems. For example, transformation of cyclopropylmethanols to homoallylic halides is a known process. acs.org
These potential pathways remain speculative in the absence of experimental data for this specific compound.
Emerging Research Frontiers in Halogenated Cyclopropane Chemistry
The chemistry of halogenated cyclopropanes is a dynamic field, with ongoing research focused on developing novel methods for their synthesis and functionalization. These efforts aim to control the reactivity of these strained rings with high levels of selectivity.
The development of catalytic methods to control the outcome of reactions involving cyclopropanes is a major focus of current research. For halogenated cyclopropanes, the challenge lies in selectively activating either the carbon-halogen bond or the cyclopropane ring itself.
Recent advancements have seen the use of various transition metal catalysts, including those based on cobalt, rhodium, and palladium, to achieve controlled transformations. organic-chemistry.orgnih.gov For instance, cobalt-catalyzed cyclopropanation reactions have shown promise in constructing cyclopropane rings from various starting materials. nih.gov Furthermore, rhodium catalysts have been employed for the cyclopropanation of alkenes with diazo compounds, offering a pathway to highly functionalized cyclopropanes. organic-chemistry.org The choice of catalyst and ligands is crucial for directing the stereochemical outcome of these reactions, enabling the synthesis of specific diastereomers and enantiomers. nih.gov
Enantioselective ring-opening reactions of cyclopropanes represent another critical area of research. nih.gov These reactions can provide access to chiral building blocks that are valuable in the synthesis of complex molecules. nih.gov The field has evolved significantly, with a growing number of methods available for the enantioselective opening of various types of cyclopropanes, including those with donor-acceptor substitution patterns. nih.gov
Table 1: Examples of Catalytic Systems in Cyclopropane Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Cobalt(II) complexes | Cyclopropanation | Phenyl vinyl sulfide, Diazoacetates | Efficient on a multigram scale, can be adapted for enantioselective synthesis. nih.gov |
| Rhodium(III) catalysts | C-H activation/Cyclopropanation | Electron-deficient alkenes, N-Enoxyphthalimides | Directed activation of olefinic C-H bonds, high diastereoselectivity with appropriate ligands. organic-chemistry.org |
This table is generated based on data from the text and is for illustrative purposes.
In line with the principles of green chemistry, there is a growing interest in using light (photochemistry) and electricity (electrochemistry) to drive the synthesis of cyclopropanes. These methods can offer milder reaction conditions and reduce the reliance on hazardous reagents.
Photochemical approaches often involve the generation of highly reactive carbene intermediates from diazo compounds under light irradiation. acs.orgresearchgate.net These carbenes can then react with alkenes to form cyclopropane rings. acs.orgresearchgate.net Recent studies have demonstrated that these reactions can be performed in environmentally benign solvent systems, such as aqueous micellar media. rsc.org Furthermore, visible-light-mediated cyclopropanation has emerged as a powerful strategy, utilizing photocatalysts to generate radical intermediates that lead to the desired cyclopropane products. organic-chemistry.orgrsc.org
Electrochemical methods provide an alternative, oxidant-free approach to cyclopropane synthesis. rsc.orgchemistryviews.orgiaea.org These reactions can involve the reductive coupling of 1,3-dihalides or the oxidative ring-opening of cyclopropylamides. chemistryviews.orgacs.org The use of simple and inexpensive electrode materials and the potential for implementation in continuous flow systems make electrochemistry an attractive avenue for the scalable synthesis of cyclopropanes. acs.org
Table 2: Green Synthetic Approaches to Cyclopropanes
| Method | Energy Source | Key Intermediates | Advantages |
|---|---|---|---|
| Photochemistry | Light (UV or Visible) | Carbenes, Radical Intermediates | Mild conditions, high chemoselectivity, can be performed in green solvents. acs.orgresearchgate.netrsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Unresolved Challenges and Future Perspectives in the Field of this compound Research
Despite the significant progress in cyclopropane chemistry, several challenges remain, particularly concerning the synthesis and application of specific, complex structures like This compound .
One of the primary challenges is the development of synthetic methods that allow for the precise installation of multiple, distinct substituents on the cyclopropane ring with complete stereocontrol. For a molecule like This compound , this would involve controlling the stereochemistry at both the chlorinated carbon and the adjacent carbon bearing the propyl group.
Another challenge lies in the selective functionalization of such a molecule. The presence of a chloro substituent provides a handle for nucleophilic substitution or cross-coupling reactions. However, achieving selectivity for reactions at the carbon-halogen bond without triggering the opening of the strained cyclopropane ring can be difficult. Future research will likely focus on developing new catalytic systems that can differentiate between these reactive sites.
The exploration of biocatalysis for the synthesis and transformation of halogenated cyclopropanes is a promising future direction. nih.gov Engineered enzymes could offer unparalleled levels of stereoselectivity, providing access to enantiopure halogenated cyclopropanes that are difficult to obtain through traditional chemical methods. nih.gov
Furthermore, the application of computational and data-driven approaches could accelerate the discovery of new reactions and catalysts for halogenated cyclopropane chemistry. Theoretical studies can provide insights into reaction mechanisms and help predict the outcomes of new synthetic strategies.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (1-chloropropan-2-yl)cyclopropane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, halogen atoms in dichlorocyclopropane derivatives react with sodium alcoholates in primary alcohols under controlled temperature (60–80°C) and inert atmospheres (e.g., nitrogen). Key parameters include solvent polarity (e.g., ethanol vs. methanol) and reaction time (typically 6–12 hours), which influence substitution efficiency . Characterization of intermediates via GC-MS and monitoring by TLC ensures purity before final isolation via fractional distillation .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton environments and carbon frameworks, particularly focusing on cyclopropane ring protons (δ 1.2–2.5 ppm) and chlorine-substituted carbons. X-ray crystallography is critical for resolving bond angles (e.g., C–C–C angles ~60° in strained cyclopropane rings) and spatial arrangements . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. How should researchers handle safety protocols when working with halogenated cyclopropanes?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact due to potential irritancy. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The cyclopropane ring’s strain increases reactivity, but steric hindrance from the 2-yl substituent slows bimolecular reactions. Computational modeling (DFT calculations) predicts transition states, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. For example, bulky ligands in palladium-catalyzed couplings (e.g., Buchwald-Hartwig) improve selectivity by mitigating steric clashes .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for cyclopropane derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to observe coalescence points or apply solvent-dependent studies. For X-ray vs. computational bond-length mismatches, refine models using Hirshfeld surface analysis to account for crystal packing forces .
Q. How can stereoelectronic effects in this compound be exploited to design enantioselective catalysts?
- Methodological Answer : The compound’s chiral center and rigid cyclopropane scaffold make it a candidate for asymmetric catalysis. Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test catalytic activity in model reactions (e.g., aldol additions). Circular dichroism (CD) and polarimetry monitor enantiomeric excess, while single-crystal X-ray confirms absolute configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the substitution kinetics of halogenated cyclopropanes?
- Methodological Answer : Reconcile divergent kinetic data by standardizing reaction conditions (solvent, temperature) and validating purity via HPLC. Compare activation parameters (ΔH‡, ΔS‡) across studies using Eyring plots. Contradictions in rate laws may arise from competing mechanisms (SN1 vs. SN2), probed by isotopic labeling (e.g., ¹⁸O in alcoholate nucleophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
